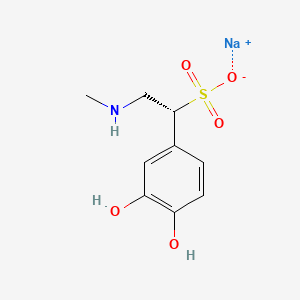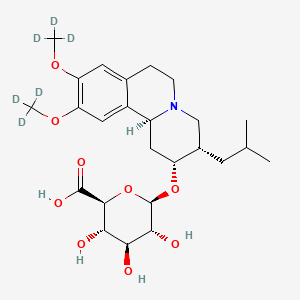
cis-Dihydrotetrabenazine Glucuronide-d6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-Dihydrotetrabenazine Glucuronide-d6: is a labeled analogue of cis-Dihydrotetrabenazine Glucuronide. It is a derivative of Tetrabenazine, a dopamine-depleting agent used in the treatment of hyperkinetic movement disorders . The compound has a molecular formula of C₂₅H₃₁D₆NO₉ and a molecular weight of 501.6 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-Dihydrotetrabenazine Glucuronide-d6 involves the glucuronidation of cis-Dihydrotetrabenazine. The process typically requires the use of UDP-glucuronosyltransferase enzymes, which catalyze the transfer of glucuronic acid to the substrate. The reaction conditions often include a suitable buffer system and cofactors necessary for enzyme activity.
Industrial Production Methods: Industrial production of this compound may involve biocatalysis, where engineered enzymes are used to achieve high diastereoselectivity and yield . Machine learning-assisted directed evolution has been explored to enhance the efficiency of enzyme-catalyzed reactions .
Chemical Reactions Analysis
Types of Reactions: cis-Dihydrotetrabenazine Glucuronide-d6 can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: Substitution reactions may involve the replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions may involve the use of nucleophiles or electrophiles, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized glucuronide derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
cis-Dihydrotetrabenazine Glucuronide-d6 has several scientific research applications, including:
Mechanism of Action
The mechanism of action of cis-Dihydrotetrabenazine Glucuronide-d6 involves its role as a dopamine-depleting agent. It inhibits the vesicular monoamine transporter (VMAT), leading to a decrease in dopamine storage and release. This reduction in dopamine levels helps alleviate symptoms of hyperkinetic movement disorders.
Comparison with Similar Compounds
Tetrabenazine: The parent compound, used for treating hyperkinetic movement disorders.
cis-Dihydrotetrabenazine Glucuronide: The non-labeled analogue of cis-Dihydrotetrabenazine Glucuronide-d6.
Uniqueness: this compound is unique due to its deuterium labeling, which allows for precise tracking and analysis in research studies . This labeling provides insights into the compound’s pharmacokinetics and metabolic pathways.
Properties
Molecular Formula |
C25H37NO9 |
|---|---|
Molecular Weight |
501.6 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[[(2R,3S,11bS)-3-(2-methylpropyl)-9,10-bis(trideuteriomethoxy)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C25H37NO9/c1-12(2)7-14-11-26-6-5-13-8-18(32-3)19(33-4)9-15(13)16(26)10-17(14)34-25-22(29)20(27)21(28)23(35-25)24(30)31/h8-9,12,14,16-17,20-23,25,27-29H,5-7,10-11H2,1-4H3,(H,30,31)/t14-,16-,17+,20-,21-,22+,23-,25+/m0/s1/i3D3,4D3 |
InChI Key |
YDJCTMWZMQNVOB-QEFMAVOKSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C=C2[C@@H]3C[C@H]([C@H](CN3CCC2=C1)CC(C)C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)OC([2H])([2H])[2H] |
Canonical SMILES |
CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1OC4C(C(C(C(O4)C(=O)O)O)O)O)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


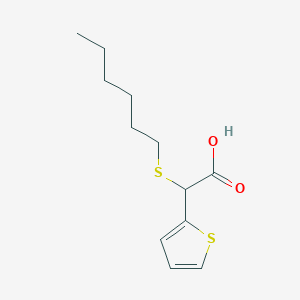
![3-[(4-Ethylpiperazin-1-yl)methyl]benzene-1,2-diol](/img/structure/B13854874.png)

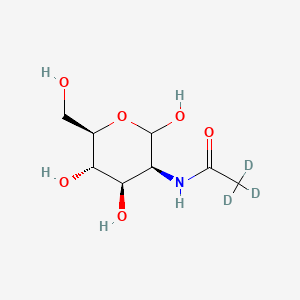


![[6-Acetyloxy-2-bis(phenylmethoxy)phosphoryloxy-4-ethoxycarbonylcyclohex-3-en-1-yl] benzoate](/img/structure/B13854891.png)
![Methyl 5-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-4-oxopentanoate](/img/structure/B13854901.png)
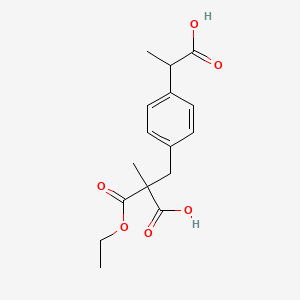
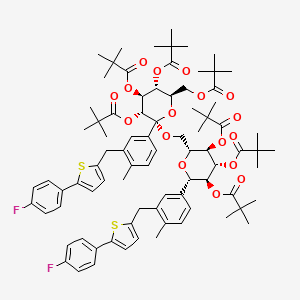
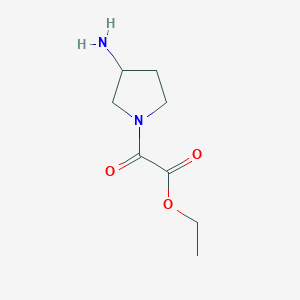
![(1S,5R)-3-(benzenesulfonyl)-N-[4-(trifluoromethyl)phenyl]-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B13854932.png)

